molecular formula C14H23FN2O2S B12117806 Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- CAS No. 1152601-81-4

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-

Cat. No.: B12117806
CAS No.: 1152601-81-4
M. Wt: 302.41 g/mol
InChI Key: ZYLZBZXVRRPLGF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of an amino group, a dibutyl group, and a fluorine atom attached to the benzenesulfonamide core.

Preparation Methods

The synthesis of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluorobenzenesulfonamide and dibutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving enzyme inhibition.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.

Comparison with Similar Compounds

Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- can be compared with other similar compounds, such as:

    Benzenesulfonamide, 3-amino-4-fluoro-N,N-dimethyl-: This compound has a similar structure but with dimethyl groups instead of dibutyl groups.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound contains a bromine atom and a fluorophenyl group, making it structurally different but still within the sulfonamide class.

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has an amino group and a methoxypropyl group, highlighting the diversity within the sulfonamide family.

The uniqueness of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1152601-81-4

Molecular Formula

C14H23FN2O2S

Molecular Weight

302.41 g/mol

IUPAC Name

3-amino-N,N-dibutyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H23FN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10,16H2,1-2H3

InChI Key

ZYLZBZXVRRPLGF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)F)N

Origin of Product

United States

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